molecular formula C13H22ClN5 B12219275 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12219275
M. Wt: 283.80 g/mol
InChI Key: PMDRUANDJMXYSO-UHFFFAOYSA-N
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Description

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole rings, followed by their functionalization and coupling.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.

    Functionalization: The isopropyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Coupling: The final step involves coupling the functionalized pyrazole rings using a suitable linker, such as methanamine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce reduced pyrazole derivatives.

Scientific Research Applications

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual pyrazole rings and functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-(2-methyl-5-propan-2-ylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-10(2)13-5-12(18(4)16-13)8-14-6-11-7-15-17(3)9-11;/h5,7,9-10,14H,6,8H2,1-4H3;1H

InChI Key

PMDRUANDJMXYSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CN(N=C2)C)C.Cl

Origin of Product

United States

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